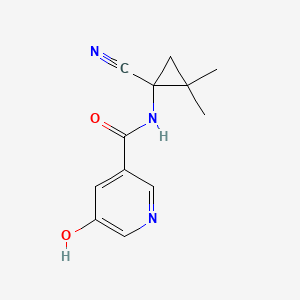

![molecular formula C12H10FN3O B2973588 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1553968-38-9](/img/structure/B2973588.png)

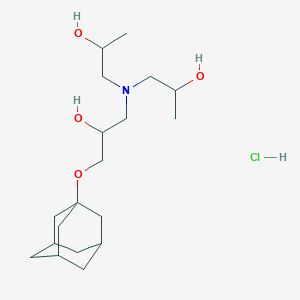

2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Computational Evaluation

A study involved the synthesis and spectroscopic study of two new pyrazole derivatives, including a compound related to the one of interest, and detailed computational evaluation of their reactivity and pharmaceutical potential. Computational techniques such as density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking were used to explore their properties and potential inhibitory activities against specific targets, suggesting possible pharmaceutical applications (Thomas et al., 2018).

Structural Characterization

Another research focused on the synthesis and crystal structures of N-substituted pyrazolines, highlighting the structural aspects of these compounds. The study provided valuable insights into the molecular structure through X-ray single crystal structure determination, contributing to the understanding of their chemical behavior and potential for further modifications (Loh et al., 2013).

Anticancer Activity

Research on novel fluoro substituted benzo[b]pyran derivatives, which are structurally related to the compound of interest, showed anticancer activity at low concentrations compared to a reference drug. This indicates the potential of such compounds in the development of new cancer treatments (Hammam et al., 2005).

Discovery and Molecular Corroboration

A study on the discovery, synthesis, and molecular corroborations of medicinally important novel pyrazoles, including drug efficacy determinations through in silico, in vitro, and cytotoxicity validations, highlights the comprehensive approach taken to evaluate the potential of pyrazole derivatives in medicine. The compounds were tested for antioxidant, anti-breast cancer, and anti-inflammatory properties, showing promising results (Thangarasu et al., 2019).

Synthesis of Antibacterial Agents

Further research involved the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents. This work emphasizes the antimicrobial potential of pyrazole derivatives, underscoring their importance in developing new antibacterial treatments (Solankee & Patel, 2004).

作用機序

Target of Action

The primary target of 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is the neurokinin 3 receptor (NK3R) . NK3R is a G-protein coupled receptor that plays a crucial role in the transmission of nerve impulses in the central nervous system .

Mode of Action

2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one acts as an antagonist to the NK3R . By binding to these receptors, it prevents the natural ligands from activating the receptor, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

The inhibition of NK3R by 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one affects various biochemical pathways. One of the key impacts is the regulation of luteinizing hormone (LH) secretion . By inhibiting NK3R, the compound can reversibly suppress the pulsatile secretion of LH .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 6230±650 °C and a density of 156±01 g/cm3 . It is soluble in DMSO, which suggests that it may have good bioavailability .

Result of Action

The result of the action of 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is the suppression of LH pulsatile secretion . This can have significant effects on reproductive physiology, as LH is crucial for ovulation and the maintenance of the menstrual cycle .

Action Environment

The action of 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can be influenced by various environmental factors. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the efficacy of the compound can be affected by the physiological state of the individual, such as the hormonal status .

特性

IUPAC Name |

2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQTRGFDWEKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)

![4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate](/img/structure/B2973508.png)

![ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2973519.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2973520.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)

![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)